molecular formula C9H13NO B14718417 2-Propynamide, N-cyclohexyl- CAS No. 22231-08-9

2-Propynamide, N-cyclohexyl-

Katalognummer: B14718417
CAS-Nummer: 22231-08-9
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: WWMDHZUXQOXDQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propynamide, N-cyclohexyl- is an organic compound characterized by the presence of a cyclohexyl group attached to the nitrogen atom of a propynamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynamide, N-cyclohexyl- typically involves the reaction of cyclohexylamine with propargyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 2-Propynamide, N-cyclohexyl- can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propynamide, N-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the propynamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides.

Wissenschaftliche Forschungsanwendungen

2-Propynamide, N-cyclohexyl- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propynamide, N-cyclohexyl- involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2-Propenamide: A structurally similar compound with different reactivity and applications.

    N-Cyclohexyl-2-aminoethanesulfonic acid: Another cyclohexyl-substituted compound with distinct properties and uses.

Uniqueness: 2-Propynamide, N-cyclohexyl- is unique due to the presence of both a cyclohexyl group and a propynamide moiety, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

22231-08-9

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

N-cyclohexylprop-2-ynamide

InChI

InChI=1S/C9H13NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,8H,3-7H2,(H,10,11)

InChI-Schlüssel

WWMDHZUXQOXDQM-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)NC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.